prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a tetrahydropyrimidine ring, and multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde are used as starting materials . The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol, followed by cyclization and esterification steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the STAT3 pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.
(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Exhibits biological activity similar to chalcones.
Uniqueness
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
IUPAC Name
The IUPAC name for the compound is:
prop 2 enyl 4 3 4 ethoxyphenyl 1 phenylpyrazol 4 yl 6 methyl 2 oxo 3 4 dihydro 1H pyrimidine 5 carboxylate
Molecular Formula
The molecular formula is C25H23N4O4.
Structural Features
The compound features a pyrazole ring , which is known for its diverse biological activities. The presence of the tetrahydropyrimidine moiety contributes to its structural complexity and potential pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity . Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
These compounds have been found to target key pathways involved in cancer progression, such as inhibiting topoisomerase II and EGFR signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent . Studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Targeting Cancer Cells
The anticancer mechanism primarily involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation by affecting cell cycle regulation and promoting programmed cell death .
Antimicrobial Mechanism
The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with essential metabolic processes within microbial cells .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazole derivatives including our compound revealed that it exhibited a significant reduction in tumor size in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Study 2: Anti-inflammatory Assessment
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Data Summary
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
prop-2-enyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H26N4O4/c1-4-15-34-25(31)22-17(3)27-26(32)28-24(22)21-16-30(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)33-5-2/h4,6-14,16,24H,1,5,15H2,2-3H3,(H2,27,28,32) |
InChI Key |
RIUCZSRTJOGCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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